Citric acid-13C6

Vue d'ensemble

Description

Synthesis Analysis

Citric acid-13C6 can be synthesized from three different precursors using three bottom-up synthesis methods: classical pyrolysis of citric acid, microwave irradiation of glucose, and hydrothermal treatment of glucosamine hydrochloride . The analysis indicated that classical pyrolysis of citric acid were good candidates for covalent post-functionalization .Molecular Structure Analysis

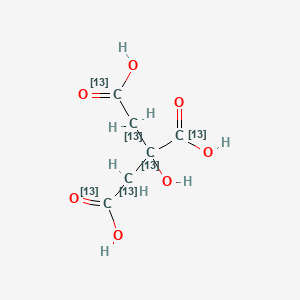

The molecular formula of Citric acid-13C6 is 13C6H8O7 . It has an average mass of 198.079 Da and a monoisotopic mass of 198.047134 Da . The systematic name is 2-Hydroxy-1,2,3-(~13~C_3_)propane(~13~C_3_)tricarboxylic acid .Physical And Chemical Properties Analysis

Citric acid-13C6 is a solid with a molecular weight of 198.08 . It has a melting point of 153-159 °C .Applications De Recherche Scientifique

Flavoring and pH Adjustment:

Emerging Bioeconomy Applications

Recent research suggests that CA will play a pivotal role in the emerging bioeconomy:

Beyond Conventional Usage:For more details, you can explore the full articles on the pharmaceutical applications of citric acid and its emerging bioeconomy potential. 📚

Safety and Hazards

Mécanisme D'action

Target of Action

Citric acid-13C6, a tricarboxylic acid enriched with 13C isotopes, is a weak organic acid found in citrus fruits . It primarily targets metabolic pathways in the body, including the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . The TCA cycle is a key metabolic pathway that connects carbohydrate, fat, and protein metabolism. The molecules that feed into the TCA cycle include pyruvate, fatty acids, and amino acids .

Mode of Action

Citric acid-13C6, like its unlabeled counterpart, plays a crucial role in the TCA cycle. Each turn of the cycle involves the input of one acetyl-CoA molecule (which can be thought of as a two-carbon fragment of a carbohydrate, fat, or protein), and the output of two molecules of carbon dioxide . This means that citric acid-13C6, once it enters the TCA cycle, will contribute to the generation of energy in the form of ATP (adenosine triphosphate). It’s also involved in the transfer of electrons to NAD+ and FAD, forming NADH and FADH2, which are used in the electron transport chain to generate more ATP .

Biochemical Pathways

The TCA cycle is the primary pathway affected by citric acid-13C6. This cycle is central to aerobic respiration in cells, where it serves to oxidize acetyl-CoA molecules derived from carbohydrates, fats, and proteins into carbon dioxide . In addition, it provides precursors for many biosynthetic pathways and leads to the production of ATP via the electron transport chain .

Pharmacokinetics

As for excretion, citric acid and its metabolites may be eliminated via the kidneys .

Result of Action

The action of citric acid-13C6 in the TCA cycle results in the production of ATP, which is the main energy currency of cells. This supports various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis . Additionally, intermediates of the TCA cycle serve as precursors for the biosynthesis of various important compounds, including amino acids, lipids, and heme .

Action Environment

The action of citric acid-13C6 is influenced by various environmental factors. For instance, the availability of other substrates (such as glucose, fatty acids, and amino acids), the presence of oxygen, and the overall energy status of the cell can all affect the rate at which citric acid-13C6 is metabolized in the TCA cycle . Furthermore, certain conditions, such as hypoxia (low oxygen levels), can limit the activity of the TCA cycle and thus the action of citric acid-13C6 .

Propriétés

IUPAC Name |

2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[13C]([13CH2][13C](=O)O)([13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584439 | |

| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Citric acid-13C6 | |

CAS RN |

287389-42-8 | |

| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.